molecular formula C14H13N5O2 B2645431 3-(3-Methylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893938-41-5

3-(3-Methylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2645431
CAS RN: 893938-41-5
M. Wt: 283.291
InChI Key: WBIMMKORJGYDRK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Triazolopyrimidines can undergo a variety of chemical reactions, depending on the functional groups attached to the rings. These reactions can include substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For triazolopyrimidines, these properties can include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of triazolopyrimidinone derivatives often involves condensation reactions, leading to compounds with potential antibacterial activities. For example, Lahmidi et al. (2019) detailed the synthesis of a novel derivative through a condensation reaction, characterized by X-ray single crystal diffraction and various spectroscopic techniques. This compound showed antibacterial activity against several microbial strains (Lahmidi et al., 2019).

Antimicrobial and Antitumor Applications

Research on triazolopyrimidinone derivatives extends to evaluating their antimicrobial and antitumor potential. Farghaly and Hassaneen (2013) synthesized new derivatives and assessed their antimicrobial activities, finding significant efficacy against various microorganisms (Farghaly & Hassaneen, 2013). Additionally, derivatives have been evaluated for antitumor activities, with certain compounds displaying high growth inhibitory activity against cancer cell lines, as explored by Mohamed Fares et al. (2014) (Fares et al., 2014).

Synthesis in Supercritical Carbon Dioxide

Baklykov et al. (2019) highlighted an innovative approach by synthesizing 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a related compound, in supercritical carbon dioxide. This method offers a solvent-free alternative, promoting environmental sustainability (Baklykov et al., 2019).

Novel Synthesis Methods and Biological Evaluation

Innovative synthesis methods for triazolopyrimidine derivatives have been developed to enhance the efficiency and selectivity of these compounds. Massari et al. (2017) developed one-step procedures for the regioselective synthesis of derivatives, potentially useful for preparing biologically active compounds (Massari et al., 2017).

Future Directions

The study of triazolopyrimidines is a field of ongoing research. These compounds have potential applications in various areas, including medicinal chemistry, due to their ability to interact with various biological targets .

properties

IUPAC Name

3-(3-methylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-9-4-3-5-11(6-9)19-13-12(16-17-19)14(21)18(8-15-13)7-10(2)20/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIMMKORJGYDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one

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